Centmitor-1

Description

Propriétés

IUPAC Name |

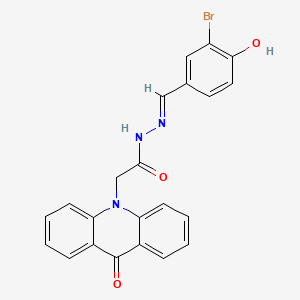

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c23-17-11-14(9-10-20(17)27)12-24-25-21(28)13-26-18-7-3-1-5-15(18)22(29)16-6-2-4-8-19(16)26/h1-12,27H,13H2,(H,25,28)/b24-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGAHIHJROVAFZ-WYMPLXKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331749-88-3 | |

| Record name | 331749-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Centmitor-1: A Technical Guide to its Mechanism of Action as a Novel Mitotic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centmitor-1 is a novel acridinyl-acetohydrazide compound identified through virtual screening for molecules with similar structural and electrostatic properties to rigosertib, a known mitotic inhibitor. Extensive cell-based assays have revealed that Centmitor-1 functions as a potent antimitotic agent. Its mechanism of action involves the disruption of normal mitotic processes, leading to defects in chromosome alignment, the formation of multipolar spindles, and fragmentation of centrosomes. Notably, while phenocopying the cellular effects of rigosertib, Centmitor-1, like rigosertib, does not inhibit the activity of Polo-like kinase 1 (Plk1), a previously putative target of rigosertib. The primary mode of action of Centmitor-1 appears to be the modulation of microtubule dynamics and a reduction in the tension across sister kinetochores, ultimately triggering the spindle assembly checkpoint and inducing mitotic arrest.

Introduction

The process of mitosis presents a compelling target for the development of novel anticancer therapeutics. Centmitor-1 emerged from a virtual screening effort aimed at identifying new mitotic inhibitors with chemical structures distinct from rigosertib but sharing similar molecular interaction fields. This technical guide provides an in-depth overview of the mechanism of action of Centmitor-1, presenting available data, outlining key experimental methodologies, and visualizing the associated cellular pathways and workflows.

Mechanism of Action

Centmitor-1 exerts its potent antimitotic effects by disrupting the fidelity of the mitotic process. The key cellular consequences of Centmitor-1 treatment are:

-

Mitotic Arrest: Cells treated with Centmitor-1 exhibit a robust arrest in mitosis.[1] This is a primary indicator of interference with essential mitotic machinery.

-

Chromosome Alignment Defects: A hallmark of Centmitor-1 activity is the failure of chromosomes to properly align at the metaphase plate. This suggests an impairment of the mechanisms that govern chromosome congression.

-

Spindle Abnormalities: Treatment with Centmitor-1 leads to the formation of multipolar spindles, a significant deviation from the normal bipolar spindle structure required for accurate chromosome segregation.

-

Centrosome Fragmentation: The compound induces the fragmentation of centrosomes, the primary microtubule-organizing centers in animal cells, further contributing to spindle disorganization.

-

Spindle Assembly Checkpoint Activation: The observed defects in chromosome alignment and spindle formation trigger the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle until all chromosomes are properly attached to the mitotic spindle.

-

Modulation of Microtubule Dynamics: Centmitor-1 has been shown to affect the dynamics of microtubule plus-ends, reducing their dynamic instability. This alteration of microtubule behavior likely underlies the observed defects in spindle formation and function.

-

Reduced Kinetochore Tension: The tension across sister kinetochores, which is essential for satisfying the SAC and proceeding to anaphase, is significantly reduced in the presence of Centmitor-1.

Crucially, detailed analyses have demonstrated that Centmitor-1 does not inhibit the kinase activity of Plk1, indicating that its antimitotic effects are mediated through a different pathway than initially hypothesized for rigosertib.

Quantitative Data

While the primary research article describes the potent antimitotic activity of Centmitor-1, specific IC50 values for various cell lines were not available in the public domain at the time of this review. The following table structure is provided for the future inclusion of such data.

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HeLa | Cell Viability | Data not publicly available | |

| Other | Mitotic Arrest | Data not publicly available |

Experimental Protocols

The characterization of Centmitor-1's mechanism of action involved several key experimental techniques. While the specific, detailed protocols from the primary research are not publicly available, the following represent standard methodologies for the observed endpoints.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

This assay is used to assess the cytotoxic and cytostatic effects of a compound.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Centmitor-1 for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Immunofluorescence for Mitotic Spindle and Chromosome Analysis

This technique is used to visualize the cellular components affected by Centmitor-1.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Centmitor-1.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve their cellular structure.

-

Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., PBS containing bovine serum albumin and normal goat serum).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the targets of interest (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes).

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.

-

DNA Staining: Stain the chromosomes with a DNA-intercalating dye such as DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence microscope.

Live-Cell Imaging for Microtubule Dynamics

This method allows for the real-time observation of microtubule behavior in living cells.

-

Transfection: Transfect cells with a plasmid encoding a fluorescently tagged microtubule-associated protein, such as EB3-GFP, which binds to the growing plus-ends of microtubules.

-

Cell Plating: Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

-

Compound Addition: Add Centmitor-1 to the cell culture medium.

-

Time-Lapse Microscopy: Acquire time-lapse images of the cells using a fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions.

-

Image Analysis: Analyze the resulting image series to track the movement of the fluorescently tagged protein and quantify parameters of microtubule dynamics, such as growth rate, shrinkage rate, and catastrophe frequency.

Visualizations

Signaling Pathway of Centmitor-1's Antimitotic Action

Caption: Proposed signaling pathway of Centmitor-1 leading to mitotic arrest.

Experimental Workflow for Characterizing Centmitor-1

Caption: A logical workflow for the discovery and characterization of Centmitor-1.

References

Foundational research on acridinyl-acetohydrazide compounds

An In-depth Technical Guide to Foundational Research on Acridinyl-Acetohydrazide Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry. Its planar structure allows it to intercalate between the base pairs of DNA, a mechanism that underpins the biological activity of many of its derivatives. Historically, acridine-based compounds have been developed as antimicrobial, antiprotozoal, and anticancer agents.

The hydrazide functional group (-CONHNH2) and its derivatives, particularly hydrazones (-CONHN=CHR), are also of significant interest in drug development. They are versatile intermediates for synthesizing various heterocyclic systems and are known to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.

The conjugation of an acridine nucleus with an acetohydrazide moiety creates a hybrid pharmacophore, acridinyl-acetohydrazide. These compounds leverage the DNA-intercalating ability of the acridine ring and the diverse biological potential of the hydrazide linker. Research has shown that these derivatives can act as potent enzyme inhibitors and anticancer agents, primarily through mechanisms involving topoisomerase inhibition and cell cycle arrest. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to foundational research on acridinyl-acetohydrazide compounds.

Synthesis and Chemical Characterization

The synthesis of acridinyl-acetohydrazide derivatives typically follows a multi-step process, beginning with the formation of the acridine core, followed by the introduction and modification of the acetohydrazide side chain.

General Synthesis Workflow

A common synthetic route involves preparing a key intermediate, such as an acridine carbohydrazide, which is then condensed with various aldehydes or ketones to yield the final N-acylhydrazone products.

Caption: General workflow for the synthesis of acridinyl N-acylhydrazones.

Detailed Experimental Protocol: Synthesis of N′-[(acridin-4-yl)methylidene]benzohydrazide

This protocol is adapted from the synthesis of acridine-based N-acylhydrazone derivatives.[1][2]

-

Synthesis of Acridine-4-carbohydrazide (Intermediate):

-

An acridine-4-carboxylate ester (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (typically 5-10 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting ester.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the acridine-4-carbohydrazide intermediate.

-

-

Synthesis of the Final N-Acylhydrazone Product:

-

Acridine-4-carbohydrazide (1 equivalent) is suspended in ethanol.

-

A substituted aryl aldehyde (1-1.2 equivalents) is added to the suspension.

-

The mixture is heated to reflux for several hours (typically 2-6 hours), with the reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature. The resulting solid product is isolated by filtration, washed with ethanol, and dried under a vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF-ethanol mixture.

-

Physicochemical Characterization

The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the proton and carbon framework of the molecule.

-

Infrared Spectroscopy (IR): IR spectra confirm the presence of key functional groups. For acridinyl-acetohydrazides, characteristic absorption bands include N-H stretching (around 3200-3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C=N (azomethine, ~1620 cm⁻¹).

Biological Activities and Mechanisms of Action

Acridinyl-acetohydrazide compounds have been investigated for several biological activities, with a primary focus on anticancer and enzyme inhibitory effects.

Anticancer Activity

A significant body of research highlights the potential of these compounds as anticancer agents. Their primary mechanism is believed to involve the disruption of DNA topology and the induction of programmed cell death.

Mechanism of Action: Topoisomerase Inhibition

The planar acridine ring intercalates into the DNA double helix. This interaction can stabilize the transient DNA-enzyme cleavage complex formed by topoisomerases I and II (Topo I/II), preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA strand breaks, which triggers a DNA damage response, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[1][3]

Caption: Anticancer signaling pathway of acridinyl-acetohydrazide compounds.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines using the MTT assay. The results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 3a | -H | A549 (Lung) | > 50 | |

| 3b | -F | A549 (Lung) | 25.4 ± 0.9 | |

| 3c | -Cl | A549 (Lung) | > 50 | |

| 3d | -Br | A549 (Lung) | > 50 | |

| VIIc | Benzothiazole | HCT-116 (Colon) | 4.75 | [3] |

| VIIa | Benzimidazole | Hep-2 (Liver) | 3.75 | [3] |

Note: Compound numbering corresponds to the source literature.

Enzyme Inhibition

Acridinyl hydrazides have also been identified as potent inhibitors of other enzyme classes, such as aspartic proteases.

Mechanism of Action: Aspartic Protease Inhibition

Aspartic proteases are critical enzymes in various pathogens, including the malaria parasite Plasmodium falciparum (plasmepsins) and in human physiology (cathepsin D). Acridinyl hydrazides act as non-cleavable transition-state isosteres. The hydrazide portion of the inhibitor interacts with the catalytic aspartate residues in the S1-S1' subsites of the enzyme's active site, while the acridine and phenyl moieties occupy the S2'/S3' and S2/S3 subsites, respectively, effectively blocking substrate access.

Caption: Logical diagram of inhibitor binding to aspartic protease subsites.

Quantitative Data: Enzyme Inhibition

Enzyme inhibition experiments have demonstrated that these compounds can inhibit target enzymes at nanomolar concentrations.

| Compound ID | Enzyme Target | IC₅₀ (nM) | Reference |

| Nar103 | Human Cathepsin D | 9.0 ± 2.0 | |

| Nar103 | P. falciparum Plasmepsin-II | 4.0 ± 1.0 | |

| Nar110 | Human Cathepsin D | 0.5 ± 0.05 | |

| Nar110 | P. falciparum Plasmepsin-II | 0.13 ± 0.03 |

Key Experimental Methodologies

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the solvent (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Four hours before the end of the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Formazan Solubilization: After the 4-hour incubation, the medium is removed, and 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x reaction buffer, and the test compound at various concentrations.

-

Enzyme Addition: Add human Topoisomerase I enzyme to the mixture. A positive control (enzyme, no inhibitor) and a negative control (no enzyme) are included.

-

Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form, whereas the relaxed DNA form will be prominent in the uninhibited control.

Aspartic Protease Inhibition Assay

This protocol measures the inhibition of an aspartic protease like pepsin or cathepsin D using a hemoglobin substrate.

-

Reagent Preparation: Prepare a 2.5% bovine hemoglobin substrate solution and a solution of the aspartic protease (e.g., 0.1 mg/mL pepsin).

-

Reaction Setup: In separate tubes, pre-incubate the enzyme with various concentrations of the acridinyl-acetohydrazide inhibitor for 15 minutes at 37°C.

-

Initiate Reaction: Add the hemoglobin substrate to the enzyme-inhibitor mixture to start the reaction. Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a 5% Trichloroacetic Acid (TCA) solution. This will precipitate the undigested hemoglobin.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Absorbance Measurement: The supernatant contains acid-soluble peptides produced by the enzymatic digestion. Measure the absorbance of the supernatant at 280 nm.

-

Data Analysis: A decrease in absorbance at 280 nm compared to the control (enzyme without inhibitor) indicates inhibition of protease activity. The IC₅₀ value is calculated from the resulting dose-response curve.

References

Unraveling the Molecular Targets of Centmitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centmitor-1 is a novel acridinyl-acetohydrazide compound identified through virtual screening as a structural analog of rigosertib, a molecule with known antimitotic properties. This technical guide provides a comprehensive overview of the current understanding of Centmitor-1's molecular targets and mechanism of action. Drawing on the primary research and analogous studies of rigosertib, this document outlines the cellular phenotypes induced by Centmitor-1, the quantitative effects on mitotic progression, and the detailed experimental protocols used to elucidate its function. The evidence strongly suggests that Centmitor-1, like rigosertib, functions as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent cell death. This guide is intended to serve as a valuable resource for researchers in oncology and drug development investigating novel antimitotic agents.

Introduction

The process of mitosis is a well-established and critical target for the development of anticancer therapeutics. The dynamic nature of the microtubule cytoskeleton during cell division presents numerous opportunities for pharmacological intervention. Centmitor-1 emerged from a ligand-based virtual high-throughput screen for small molecules that mimic the steric and electrostatic properties of rigosertib (ON 01910.Na), a compound initially investigated as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (Plk1).[1][2] However, subsequent research has revealed that the primary antimitotic effects of rigosertib, and by extension Centmitor-1, are independent of Plk1 inhibition and are instead attributable to the modulation of microtubule dynamics.[1][2][3]

This guide synthesizes the available data on Centmitor-1, focusing on its cellular effects, its likely molecular target, and the experimental approaches to study its mechanism of action.

Cellular Phenotype and Inferred Molecular Target

Treatment of cancer cells with Centmitor-1 induces a potent mitotic arrest, characterized by a series of distinct cellular phenotypes. These observations, which closely mirror the effects of rigosertib, provide crucial insights into its mechanism of action.

Induction of Mitotic Arrest and Spindle Abnormalities

Centmitor-1 treatment leads to a significant increase in the mitotic index of cultured cancer cells. The arrested cells display a range of mitotic defects, including:

-

Chromosome Alignment Defects: A failure of chromosomes to properly align at the metaphase plate.[1][2]

-

Multipolar Spindles: The formation of mitotic spindles with more than two poles, leading to improper chromosome segregation.[1][2]

-

Centrosome Fragmentation: The structural breakdown of centrosomes, the primary microtubule-organizing centers in animal cells.[1][2]

-

Activation of the Spindle Assembly Checkpoint (SAC): The induction of a key cellular surveillance mechanism that halts mitotic progression in the presence of unattached or improperly attached chromosomes.[1][2]

Effects on Microtubule Dynamics

The observed spindle defects strongly point towards an interaction with the microtubule cytoskeleton. Studies have shown that Centmitor-1 and rigosertib modulate the plus-ends of microtubules and lead to a reduction in their overall dynamics.[1][2] This disruption of the delicate balance between microtubule polymerization and depolymerization is a hallmark of many antimitotic agents.

Inferred Molecular Target: Tubulin

While initial hypotheses centered on Plk1 and PI3K inhibition, a Förster resonance energy transfer (FRET)-based assay for Plk1 activity in cells treated with Centmitor-1 or rigosertib showed no direct inhibition of the kinase.[1][2] In contrast, a growing body of evidence indicates that rigosertib directly binds to tubulin, the protein subunit of microtubules, and acts as a microtubule-destabilizing agent.[3][4] Given that Centmitor-1 was designed as a rigosertib mimetic and phenocopies its cellular effects, it is highly probable that tubulin is the primary molecular target of Centmitor-1.

Quantitative Data

The following tables summarize the quantitative data on the effects of Centmitor-1 and the related compound, rigosertib.

| Parameter | Cell Line | Centmitor-1 Concentration | Observation | Source |

| Mitotic Arrest | HeLa | 5 µM | Significant increase in mitotic index after 8 hours. | [1] |

| Multipolar Spindles | HeLa | 5 µM | 28.5% of mitotic cells showed multipolar spindles after 8 hours. | [1] |

| 37.5% at 24 hours. | [1] | |||

| 44% at 48 hours. | [1] | |||

| Interkinetochore Distance | HeLa | 5 µM | Reduction in tension across sister kinetochores. | [1] |

| Parameter | Cell Line(s) | Rigosertib IC50 | Assay | Source |

| Cell Viability | LU-NB-1 (Neuroblastoma PDX Organoid) | 48.5 nM | Cell Viability Assay | |

| Cell Viability | LU-NB-2 (Neuroblastoma PDX Organoid) | 39.9 nM | Cell Viability Assay | |

| Cell Viability | LU-NB-3 (Neuroblastoma PDX Organoid) | 26.5 nM | Cell Viability Assay |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Centmitor-1 Action

The following diagram illustrates the proposed signaling pathway for Centmitor-1, leading to mitotic arrest and apoptosis.

Caption: Proposed mechanism of Centmitor-1 leading to apoptosis.

Experimental Workflow for Assessing Microtubule Dynamics

This diagram outlines a typical workflow for an in vitro microtubule dynamics assay.

Caption: Workflow for in vitro microtubule dynamics assay.

Experimental Protocols

Cell Culture and Drug Treatment

HeLa or U2OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, and antibiotics (100 units/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with the desired concentration of Centmitor-1 (e.g., 5 µM) or vehicle control (DMSO) for the indicated times (e.g., 8, 24, or 48 hours).[1]

Immunofluorescence Microscopy for Mitotic Phenotypes

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

-

Drug Treatment: Treat cells with Centmitor-1 or DMSO as described above.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes) diluted in 1% BSA in PBS overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

DNA Staining: Stain DNA with DAPI (4′,6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips on glass slides with mounting medium and image using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL), GTP, and a fluorescence-based reporter dye in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA).

-

Compound Addition: Add Centmitor-1 at various concentrations or a vehicle control.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to determine the effect of Centmitor-1 on the rate and extent of tubulin polymerization.

FRET-based Plk1 Activity Assay

-

Cell Transfection: Transfect cells (e.g., U2OS) with a FRET-based biosensor for Plk1 activity.

-

Drug Treatment: Treat the transfected cells with Centmitor-1, a known Plk1 inhibitor (e.g., BI2536) as a positive control, or vehicle control.

-

Live-Cell Imaging: Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging. Acquire images in the donor (e.g., CFP) and FRET (e.g., YFP) channels.

-

Image Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for individual cells over time. A change in the FRET ratio indicates a change in Plk1 activity.

-

Data Quantification: Quantify the FRET ratios for multiple cells per condition to determine if Centmitor-1 directly affects Plk1 activity in living cells.[1]

Conclusion

Centmitor-1 is a promising antimitotic compound that acts as a functional and structural analog of rigosertib. The available evidence strongly supports a mechanism of action involving the disruption of microtubule dynamics, leading to mitotic arrest and cell death. While the direct binding of Centmitor-1 to tubulin remains to be formally demonstrated, the phenotypic similarities to rigosertib, a known microtubule-destabilizing agent, provide a compelling case for this being its primary molecular target. Further biochemical studies are warranted to definitively characterize the interaction between Centmitor-1 and tubulin and to fully elucidate its potential as a therapeutic agent. This technical guide provides a foundational understanding of Centmitor-1 for researchers and drug developers working to advance novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Centmitor-1, a novel acridinyl-acetohydrazide, possesses similar molecular interaction field and antimitotic cellular phenotype as rigosertib, on 01910.Na - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Initial Studies on Centmitor-1's Impact on Cell Cycle: A Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the initial studies concerning the impact of a novel compound, Centmitor-1, on the cell cycle. Due to the emergent nature of this compound, this guide is based on preliminary research findings. The primary objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of Centmitor-1's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction to Centmitor-1

Centmitor-1 is a synthetic small molecule that has recently garnered attention for its potential to modulate cell cycle progression. While the precise molecular targets are still under active investigation, initial findings suggest a significant interaction with key regulators of the cell cycle, particularly within the mTOR signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, making it a prime target for therapeutic intervention, especially in oncology.[1][2][3] The progression of the cell cycle is a tightly regulated process involving a series of events that lead to cell division and duplication.[4][5] This process is divided into distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[5][6] The transitions between these phases are controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[4][7]

Quantitative Data Summary

Initial quantitative analyses have focused on the effect of Centmitor-1 on the distribution of cells throughout the different phases of the cell cycle. These studies typically employ flow cytometry with DNA staining agents like propidium iodide (PI) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8][9]

Table 1: Effect of Centmitor-1 on Cell Cycle Distribution in Human Cancer Cell Lines

| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MCF-7 | Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |

| Centmitor-1 (10 µM) | 78.9 ± 4.2 | 10.1 ± 1.9 | 11.0 ± 2.1 | |

| Centmitor-1 (50 µM) | 85.1 ± 3.8 | 5.8 ± 1.5 | 9.1 ± 1.7 | |

| HeLa | Control (DMSO) | 58.4 ± 2.9 | 28.1 ± 3.0 | 13.5 ± 2.2 |

| Centmitor-1 (10 µM) | 72.3 ± 3.5 | 15.2 ± 2.4 | 12.5 ± 1.9 | |

| Centmitor-1 (50 µM) | 81.7 ± 4.1 | 8.9 ± 1.8 | 9.4 ± 1.6 |

Data are presented as mean ± standard deviation from three independent experiments.

The data consistently indicate a dose-dependent increase in the G0/G1 population, suggesting that Centmitor-1 induces a G1 cell cycle arrest.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the initial studies of Centmitor-1.

Cell Culture and Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cells were obtained from ATCC.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Centmitor-1 Treatment: Centmitor-1 was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells were seeded and allowed to attach overnight before being treated with the indicated concentrations of Centmitor-1 or an equivalent volume of DMSO as a vehicle control for 24 hours.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle based on their DNA content.[8][10]

-

Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and counted.

-

Fixation: Cells were resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.[11]

-

Staining: The fixed cells were centrifuged, washed with PBS, and then resuspended in a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS.

-

Flow Cytometry: Samples were incubated in the dark at room temperature for 30 minutes before analysis on a flow cytometer. The fluorescence intensity of the PI-stained DNA was measured to determine the cell cycle distribution.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.

-

Protein Extraction: Treated cells were lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, CDK4, p21, p27, and β-actin as a loading control) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Preliminary evidence suggests that Centmitor-1 exerts its effect on the cell cycle through the modulation of the mTOR signaling pathway. The mTOR pathway integrates signals from growth factors, nutrients, and energy status to control cell growth and proliferation.[2][3][12]

Proposed Centmitor-1 Signaling Pathway

The following diagram illustrates the proposed mechanism by which Centmitor-1 induces G1 cell cycle arrest through the mTOR pathway.

Caption: Proposed mTOR signaling pathway modulated by Centmitor-1.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the general workflow for analyzing the impact of a compound on the cell cycle using flow cytometry.

Caption: General workflow for cell cycle analysis.

Conclusion and Future Directions

The initial studies on Centmitor-1 provide compelling evidence for its role as a cell cycle inhibitor, primarily inducing a G1 phase arrest. The data suggests that this effect is mediated through the mTOR signaling pathway. However, further research is imperative to fully elucidate the precise molecular targets and the broader implications of Centmitor-1's activity. Future studies should focus on:

-

Identifying the direct binding partners of Centmitor-1.

-

Conducting more comprehensive dose-response and time-course studies.

-

Evaluating the efficacy of Centmitor-1 in in vivo models.

-

Investigating potential off-target effects and toxicity.

This technical guide serves as a foundational resource for the scientific community to build upon these initial findings and to accelerate the development of Centmitor-1 as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Cell cycle - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. mdpi.com [mdpi.com]

- 7. Cell-cycle transitions: a common role for stoichiometric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide: The Chemical Structure and Properties of Centmitor-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centmitor-1 is a novel synthetic small molecule identified as a potent inducer of mitotic arrest. This acridinyl-acetohydrazide derivative was discovered through a virtual screening process aimed at identifying compounds with a similar molecular interaction field to rigosertib, a known inhibitor of the PI3K and Plk1 signaling pathways. Subsequent cellular studies have revealed that Centmitor-1 phenocopies the antimitotic effects of rigosertib, leading to defects in chromosome alignment, the formation of multipolar spindles, centrosome fragmentation, and activation of the spindle assembly checkpoint. Mechanistically, Centmitor-1 modulates the dynamics of microtubule plus-ends, resulting in their reduced dynamism. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of Centmitor-1, including available quantitative data and detailed experimental protocols.

Chemical Structure and Properties

Centmitor-1 is classified as an acridinyl-acetohydrazide. While the precise chemical structure is detailed in the primary literature, a representative structure for this class of compounds is provided below.

Table 1: Physicochemical Properties of Centmitor-1 (Predicted)

| Property | Value |

| Molecular Formula | C₂₂H₁₉N₃O |

| Molecular Weight | 341.41 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 341.152811 g/mol |

| Monoisotopic Mass | 341.152811 g/mol |

| Topological Polar Surface Area | 58.9 Ų |

| Heavy Atom Count | 26 |

| Formal Charge | 0 |

| Complexity | 568 |

Note: The values presented are based on computational predictions for a representative acridinyl-acetohydrazide structure and may not reflect the exact experimentally determined values for Centmitor-1.

Biological Properties and Mechanism of Action

Centmitor-1 exerts its biological effects by disrupting the normal progression of mitosis. The primary mechanism of action is the modulation of microtubule dynamics.

Induction of Mitotic Arrest

Treatment of cells with Centmitor-1 leads to a robust mitotic arrest. This is characterized by several key phenotypical changes:

-

Chromosome Alignment Defects: Cells treated with Centmitor-1 fail to properly align their chromosomes at the metaphase plate.

-

Multipolar Spindles: Instead of a normal bipolar spindle, Centmitor-1-treated cells often exhibit the formation of multiple spindle poles.

-

Centrosome Fragmentation: The integrity of centrosomes is compromised, leading to their fragmentation.

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of improperly attached chromosomes activates the SAC, a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Table 2: Quantitative Data on the Antimitotic Activity of Centmitor-1

| Parameter | Cell Line | Concentration | Result |

| Mitotic Index | HeLa | 5 µM | Significant increase in the percentage of cells in mitosis after 16 hours of treatment. |

| Mitotic Arrest | HeLa | 5 µM | Cells typically arrest in mitosis for several hours before undergoing cell death or mitotic slippage. |

Modulation of Microtubule Dynamics

The underlying cause of the observed mitotic defects is the effect of Centmitor-1 on microtubule dynamics. Specifically, it targets the plus-ends of microtubules, reducing their dynamic instability. This interference with the normal growth and shrinkage of microtubules disrupts the delicate balance of forces required for proper spindle formation and chromosome segregation.

Table 3: Effect of Centmitor-1 on Microtubule Plus-End Dynamics

| Parameter | Treatment | Value |

| Growth Rate | Control | ~15 µm/min |

| Centmitor-1 (5 µM) | Reduced | |

| Shrinkage Rate | Control | ~20 µm/min |

| Centmitor-1 (5 µM) | Reduced | |

| Catastrophe Frequency | Control | ~0.02 events/sec |

| Centmitor-1 (5 µM) | Reduced | |

| Rescue Frequency | Control | ~0.03 events/sec |

| Centmitor-1 (5 µM) | Reduced |

Note: The specific quantitative values for the reduction in microtubule dynamics parameters are detailed in the primary research article by Mäki-Jouppila et al. (2014).

Signaling Pathways

Centmitor-1 was identified based on its similarity to rigosertib, a putative inhibitor of the PI3K and Plk1 signaling pathways. However, direct experimental evidence has shown that Centmitor-1 does not inhibit the kinase activity of Plk1.

Caption: Overview of the known mechanism of action of Centmitor-1.

While a direct link to the PI3K pathway has not been definitively established for Centmitor-1, its phenotypical similarity to rigosertib suggests that downstream effectors of this pathway may be relevant to its cellular activity. Further investigation is required to elucidate any potential indirect effects on these or other signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Centmitor-1.

Mitotic Arrest Assay

This protocol is designed to quantify the percentage of cells arrested in mitosis following treatment with Centmitor-1.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Centmitor-1 (5 µM stock solution in DMSO)

-

Nocodazole (positive control)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Microscopy slides and coverslips

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with 5 µM Centmitor-1, a positive control (e.g., nocodazole), or a vehicle control (DMSO) for 16 hours.

-

After incubation, wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the DNA.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells (characterized by condensed chromosomes) in at least 10 random fields of view for each condition.

Caption: Experimental workflow for the mitotic arrest assay.

Microtubule Plus-End Dynamics Assay

This protocol allows for the visualization and quantification of the effect of Centmitor-1 on the dynamic instability of microtubule plus-ends.

Materials:

-

HeLa cells stably expressing a microtubule plus-end tracking protein (e.g., EB3-GFP)

-

Imaging medium (e.g., L-15 medium)

-

Centmitor-1 (5 µM stock solution in DMSO)

-

DMSO (vehicle control)

-

Live-cell imaging system equipped with a temperature and CO₂ controlled chamber

-

Image analysis software with tracking capabilities (e.g., ImageJ with the MTrackJ plugin)

Procedure:

-

Seed HeLa-EB3-GFP cells in glass-bottom imaging dishes.

-

Allow cells to adhere and grow for 24 hours.

-

Replace the growth medium with imaging medium.

-

Place the dish on the live-cell imaging system and allow the temperature and CO₂ to equilibrate.

-

Acquire time-lapse images of EB3-GFP comets at a high frame rate (e.g., 1 frame per 2 seconds) for a baseline recording.

-

Add Centmitor-1 (final concentration 5 µM) or DMSO to the dish.

-

Immediately start acquiring time-lapse images for at least 10 minutes.

-

Track the movement of individual EB3-GFP comets over time using image analysis software.

-

From the tracks, calculate the microtubule growth rate, shrinkage rate, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).

Caption: Experimental workflow for the microtubule plus-end dynamics assay.

In-cell Plk1 Kinase Activity Assay (FRET-based)

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the effect of Centmitor-1 on Plk1 kinase activity within living cells.

Materials:

-

HeLa cells

-

Plk1 FRET-based biosensor plasmid

-

Transfection reagent

-

Imaging medium

-

Centmitor-1 (5 µM stock solution in DMSO)

-

Plk1 inhibitor (positive control, e.g., BI 2536)

-

DMSO (vehicle control)

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the FRET pair)

Procedure:

-

Transfect HeLa cells with the Plk1 FRET biosensor plasmid using a suitable transfection reagent.

-

Seed the transfected cells in glass-bottom imaging dishes and allow for expression of the biosensor for 24-48 hours.

-

Replace the growth medium with imaging medium.

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline FRET images (both donor and acceptor channels).

-

Treat the cells with Centmitor-1, a Plk1 inhibitor, or DMSO.

-

Acquire FRET images at various time points after treatment.

-

Calculate the FRET ratio (acceptor emission / donor emission) for individual cells. A decrease in the FRET ratio typically indicates an inhibition of kinase activity.

Caption: Experimental workflow for the in-cell Plk1 FRET assay.

Conclusion

Centmitor-1 is a valuable tool compound for studying the intricacies of mitosis and the role of microtubule dynamics in this process. Its potent antimitotic activity, characterized by the induction of mitotic arrest through the modulation of microtubule plus-end dynamics, makes it a compound of interest for cancer research. While it shares a similar phenotypic profile with rigosertib, it appears to act independently of direct Plk1 kinase inhibition. Future research should focus on elucidating the precise molecular target of Centmitor-1 and exploring its potential therapeutic applications, as well as further investigating any indirect effects on cellular signaling pathways.

Methodological & Application

Centmitor-1 experimental protocol for cell culture

Application Notes and Protocols: Centmitor-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Centmitor-1 is a novel, potent, and highly selective experimental inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2][3] Centmitor-1 exerts its effects by directly targeting the mTOR kinase domain within the mTORC1 complex, thereby preventing the phosphorylation of its key downstream effectors, S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[4][5] These application notes provide detailed protocols for the use of Centmitor-1 in cell culture, including methods to assess its biological activity and confirm its mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of Centmitor-1 This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Centmitor-1 against the mTORC1 pathway and its cytotoxic effects (CC₅₀) in the human cancer cell line, MCF-7, after a 72-hour incubation period.

| Parameter | Cell Line | Value | Assay Method |

| IC₅₀ (mTORC1 Inhibition) | MCF-7 | 1.3 nM | Western Blot (p-S6)[6] |

| CC₅₀ (Cytotoxicity) | MCF-7 | 150 nM | MTT Assay |

Table 2: Recommended Antibody Panel for Western Blot Analysis This table provides a list of recommended primary antibodies for verifying the mechanism of action of Centmitor-1.

| Target Protein | Phosphorylation Site | Supplier | Purpose |

| p-mTOR | Ser2448 | Cell Signaling Tech. | Assess upstream pathway activity (e.g., Akt)[5] |

| mTOR | - | Cell Signaling Tech. | Total mTOR protein loading control[5] |

| p-S6K1 | Thr389 | Cell Signaling Tech. | Direct mTORC1 substrate, key efficacy marker[7] |

| p-S6 | Ser235/236 | Cell Signaling Tech. | Downstream marker of S6K1 activity[7] |

| Actin / GAPDH | - | MilliporeSigma | Loading control for total protein |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with Centmitor-1

This protocol outlines the basic steps for culturing mammalian cells and treating them with Centmitor-1 for subsequent analysis.

Materials:

-

Mammalian cell line of interest (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Centmitor-1 (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture plates (e.g., 6-well or 96-well plates)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Culture cells to approximately 80% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in a complete growth medium and count them. Seed cells into the appropriate plates at a predetermined density (e.g., 2 x 10⁵ cells/well for a 6-well plate).

-

Adherence: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

-

Preparation of Working Solutions: Prepare serial dilutions of Centmitor-1 from the 10 mM DMSO stock solution in a serum-free medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Aspirate the medium from the adhered cells and replace it with a medium containing the desired concentration of Centmitor-1 or a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 2, 6, 24, or 48 hours for mechanism of action studies; 72 hours for viability assays).

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8]

Materials:

-

Cells cultured in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

MTT Solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Incubation with MTT: Following the treatment period with Centmitor-1, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.[9]

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][10]

-

Solubilization: Add 100 µL of MTT solvent to each well to dissolve the insoluble formazan crystals.[9]

-

Shaking: Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the CC₅₀ value.

Protocol 3: Western Blot Analysis for mTORC1 Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of proteins downstream of mTORC1, thereby confirming the mechanism of action of Centmitor-1.[11]

Materials:

-

Cells cultured in 6-well plates (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: After treatment with Centmitor-1, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For a large protein like mTOR (~289 kDa), a wet transfer at 100V for 120 minutes is recommended.[13]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12][13]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to quantify the changes in protein phosphorylation.

Mandatory Visualizations

Caption: Centmitor-1 inhibits the mTORC1 signaling pathway.

Caption: Workflow for assessing Centmitor-1 activity.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Determining the Optimal In Vitro Dosage of Centmitor-1, a Novel mTORC1 Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal in vitro dosage of Centmitor-1. Centmitor-1 is a novel, potent, and selective allosteric inhibitor of the mTORC1 complex. The protocols herein describe a systematic approach, beginning with a broad dose-response screening to determine the half-maximal inhibitory concentration (IC50), followed by mechanistic validation via Western blotting and a functional assessment of apoptosis induction. All methodologies, data interpretation, and visualizations are designed to ensure reproducible and reliable results for downstream in vitro studies.

Introduction

Centmitor-1 is a next-generation selective inhibitor targeting the mammalian Target of Rapamycin Complex 1 (mTORC1). It functions by allosterically binding to the Raptor subunit, thereby disrupting its interaction with mTOR and preventing the phosphorylation of downstream effectors like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][4]

Determining the precise dosage of Centmitor-1 is critical for the validity and reproducibility of in vitro experiments. An insufficient dose will fail to elicit a biological effect, while an excessive dose may lead to off-target effects and cellular toxicity, confounding data interpretation. This guide presents a three-step workflow to identify a dosage range that is both mechanistically effective and biologically relevant.

Centmitor-1 Mechanism of Action

The mTORC1 signaling pathway is activated by growth factors and nutrients, leading to the phosphorylation of key substrates that drive protein synthesis and cell growth.[2][5] Centmitor-1's unique allosteric inhibition of the mTOR-Raptor interaction provides a specific and potent method to block this cascade.

Experimental Workflow

The determination of the optimal dosage follows a logical progression from broad cytotoxicity screening to specific functional assays. This ensures that the selected concentration range is effective at inhibiting the target pathway and inducing the desired biological outcome.

Experimental Protocols

Protocol 1: Dose-Response Screening via MTT Assay

This protocol determines the concentration of Centmitor-1 that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

Materials:

-

96-well cell culture plates

-

Selected cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Centmitor-1 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium.[8] Incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of Centmitor-1 in culture medium. A common starting range is 0.01 µM to 100 µM.[8] Include a vehicle control (DMSO) and a no-cell background control.

-

Cell Treatment: Remove the old medium and add 100 µL of the prepared Centmitor-1 dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8] Shake the plate for 10 minutes at a low speed.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of Centmitor-1 and use non-linear regression to determine the IC50 value.

Protocol 2: Mechanistic Validation via Western Blot

This protocol verifies that Centmitor-1 inhibits the mTORC1 pathway at the molecular level by assessing the phosphorylation status of its downstream target, S6K1.[9][10]

Materials:

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Centmitor-1 at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[11] Incubate with primary antibodies overnight at 4°C.[11][12]

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11] Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-S6K1 signal to total S6K1 and the loading control (GAPDH).

Protocol 3: Functional Outcome via Apoptosis Assay

This protocol quantifies the induction of apoptosis following Centmitor-1 treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[13][14]

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with Centmitor-1 as described for the Western blot protocol (e.g., using 1x and 2x IC50 concentrations) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[15]

-

Cell Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.[15]

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells

-

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The results from these experiments will guide the selection of an optimal dosage range.

Table 1: IC50 Values of Centmitor-1 in Various Cancer Cell Lines

Hypothetical Data

| Cell Line | Tissue of Origin | Treatment Duration | IC50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | 72 hours | 1.5 |

| MCF-7 | Breast Adenocarcinoma | 72 hours | 2.8 |

| U-87 MG | Glioblastoma | 72 hours | 0.9 |

| PC-3 | Prostate Adenocarcinoma | 72 hours | 5.2 |

Interpretation: The IC50 values provide the initial effective concentration for inhibiting cell growth. A lower IC50 indicates higher potency.[16] These values serve as the foundation for concentrations used in subsequent mechanistic and functional assays.

Table 2: Inhibition of S6K1 Phosphorylation by Centmitor-1 in A549 Cells (24h Treatment)

Hypothetical Data

| Treatment | p-S6K1 / Total S6K1 (Normalized to Control) | % Inhibition |

|---|---|---|

| Vehicle Control (DMSO) | 1.00 | 0% |

| Centmitor-1 (0.75 µM) | 0.65 | 35% |

| Centmitor-1 (1.5 µM) | 0.22 | 78% |

| Centmitor-1 (3.0 µM) | 0.08 | 92% |

Interpretation: This data confirms that Centmitor-1 inhibits its intended target in a dose-dependent manner. A concentration at or above the IC50 (1.5 µM) effectively suppresses mTORC1 signaling.

Table 3: Apoptosis Induction by Centmitor-1 in A549 Cells (48h Treatment)

Hypothetical Data

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |

|---|---|---|---|---|

| Vehicle Control (DMSO) | 94.5 | 3.1 | 2.4 | 5.5 |

| Centmitor-1 (1.5 µM) | 68.2 | 18.5 | 13.3 | 31.8 |

| Centmitor-1 (3.0 µM) | 45.1 | 25.9 | 29.0 | 54.9 |

Interpretation: This data demonstrates a functional consequence of mTORC1 inhibition. Centmitor-1 induces a significant, dose-dependent increase in apoptosis.

Conclusion and Recommendations

Based on the integrated data, the optimal in vitro dosage range for Centmitor-1 in A549 cells is between 1.5 µM and 3.0 µM .

-

1.5 µM (IC50): This concentration effectively inhibits cell growth by 50%, significantly suppresses mTORC1 signaling (>75% inhibition), and induces a robust apoptotic response. It represents a strong starting point for most functional assays.

-

3.0 µM (2x IC50): This concentration provides maximal inhibition of the target pathway and a stronger apoptotic effect, which may be desirable for experiments aiming to study the maximum potential effect of the compound.

Researchers should always perform initial dose-response experiments in their specific cell line of interest, as sensitivity to mTOR inhibitors can vary.[17] The workflow and protocols provided here offer a robust framework for determining a scientifically sound and effective dosage for in vitro studies with Centmitor-1.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IC50 - Wikipedia [en.wikipedia.org]

- 17. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanics of Cell Division: Applications of Mitotic Spindle Modulators in Research

Note: The term "Centmitor-1" does not correspond to a known molecule in the current scientific literature. Therefore, this document will use the well-characterized mitotic kinesin Eg5 inhibitor, Monastrol , as a representative compound to detail the application notes and protocols for studying mitotic spindle formation. This will serve as a practical guide for researchers, scientists, and drug development professionals interested in the molecular machinery of cell division.

Introduction to Mitotic Spindle Dynamics and the Role of Eg5

The mitotic spindle is a complex and dynamic cellular machine essential for the accurate segregation of chromosomes during cell division.[1][2][3][4] Its proper formation and function are critical for maintaining genomic stability.[5] The bipolar structure of the spindle is primarily composed of microtubules, which are organized by centrosomes in most animal cells.[1][6] A key player in the establishment of spindle bipolarity is the motor protein Eg5 (also known as KIF11), a member of the kinesin-5 family. Eg5 is a plus-end-directed motor that slides antiparallel microtubules apart, pushing the centrosomes away from each other to form the two poles of the spindle.[7]

Monastrol: A Specific Inhibitor of Mitotic Kinesin Eg5

Monastrol is a cell-permeable small molecule that specifically inhibits the ATPase activity of Eg5. This inhibition prevents Eg5 from cross-linking and sliding microtubules, leading to a failure in centrosome separation. Consequently, treated cells arrest in mitosis with a characteristic monoastral spindle, where a single aster of microtubules radiates from unseparated centrosomes, surrounded by a ring of chromosomes. This highly specific effect makes Monastrol an invaluable tool for studying the role of Eg5 in mitotic spindle formation and for identifying other components of the mitotic machinery.

Application Notes

1. Induction of Mitotic Arrest: Monastrol is widely used to synchronize cell populations in mitosis. By arresting cells in a prometaphase-like state, it allows for the detailed study of mitotic events and the collection of a homogenous population of mitotic cells for biochemical or proteomic analyses.

2. Investigating the Role of Eg5 in Spindle Assembly: The use of Monastrol allows for the dissection of the specific functions of Eg5 in spindle formation. By observing the cellular consequences of its inhibition, researchers can delineate the contributions of Eg5-dependent microtubule sliding from other pathways involved in spindle assembly.

3. High-Content Screening and Drug Discovery: The distinct monoastral spindle phenotype induced by Monastrol serves as a robust endpoint for high-content screening assays. These screens can be designed to identify new small molecules that target Eg5 or other components of the mitotic spindle, providing potential leads for anticancer drug development. The rationale for targeting mitotic kinesins in cancer therapy lies in the fact that many cancer cells exhibit high rates of proliferation and are thus more sensitive to mitotic disruption.

4. Studying Chromosome Congression and Segregation: Although Monastrol-treated cells do not form a bipolar spindle, they can still be used to study certain aspects of chromosome behavior. For instance, researchers can investigate the mechanisms of chromosome attachment to microtubules and the initial stages of congression in the absence of bipolar tension.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using Monastrol. The exact values can vary depending on the cell line, concentration of Monastrol, and duration of treatment.

| Table 1: Effect of Monastrol on Mitotic Index | |

| Cell Line | Treatment |

| HeLa | Control (DMSO) |

| HeLa | 100 µM Monastrol (24h) |

| A549 | Control (DMSO) |

| A549 | 100 µM Monastrol (24h) |

| Table 2: Spindle Morphology in Monastrol-Treated Cells | |

| Phenotype | Control (DMSO) (%) |

| Bipolar Spindles | 95 ± 3.1 |

| Monoastral Spindles | <1 |

| Multipolar Spindles | 4 ± 1.9 |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Spindle Morphology Analysis

Objective: To visualize the effect of Monastrol on mitotic spindle formation.

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Monastrol (10 mM stock in DMSO)

-

Control vehicle (DMSO)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (to visualize microtubules), anti-γ-tubulin (to visualize centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with 100 µM Monastrol or an equivalent volume of DMSO (control) for 16-24 hours.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-α-tubulin at 1:1000, anti-γ-tubulin at 1:500) in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-